N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine
Description
N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a substituted tetrazole derivative featuring a 3-chloro-4-methoxybenzyl group and a propyl side chain. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric replacement of carboxylic acids and applications in medicinal chemistry. The chloro and methoxy substituents on the benzyl ring likely enhance lipophilicity and influence electronic properties, while the propyl chain may modulate solubility and steric interactions.
Properties
Molecular Formula |
C12H16ClN5O |
|---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C12H16ClN5O/c1-3-6-18-12(15-16-17-18)14-8-9-4-5-11(19-2)10(13)7-9/h4-5,7H,3,6,8H2,1-2H3,(H,14,15,17) |
InChI Key |
PLDPYSBRTUWCCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-methoxybenzylamine from 3-chloro-4-methoxybenzyl alcohol. This involves a chlorine substitution reaction using phosphorus oxychloride in tetrahydrofuran, followed by the formation of a quaternary ammonium salt with urotropin in ethanol, and subsequent hydrolysis with hydrochloric acid .
The next step involves the reaction of 3-chloro-4-methoxybenzylamine with 1-propyl-1H-tetrazole-5-amine under suitable conditions to form the final product. The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The method described above can be scaled up with appropriate adjustments to reaction times, temperatures, and purification steps to achieve the desired product quality. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-chloro-4-formylbenzyl-1-propyl-1H-tetrazol-5-amine, while substitution of the chlorine atom can produce various derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to inhibition or activation of specific pathways, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Challenges : The propyl chain in the target compound may simplify synthesis compared to bulkier analogs (e.g., cyclopropyl derivatives in ), but regioselective introduction of the methoxy group requires optimization.
Biological Activity
N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a synthetic organic compound classified within the tetrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, highlighting key findings from various studies, including synthesis methods, pharmacological effects, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a tetrazole ring, which is characterized by its high nitrogen content and stability. The specific substituents on the benzyl group, including a chlorine atom and a methoxy group, contribute to the compound's unique chemical properties. The structure can be represented as follows:
Pharmacological Effects
This compound has been evaluated for various pharmacological effects:
-
Antimicrobial Activity :
- Studies indicate that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .
- A comparative analysis revealed that certain tetrazole derivatives are severalfold more active than traditional antibiotics like ciprofloxacin .
-
Cytotoxicity :
- Research on related tetrazole derivatives has demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, derivatives of 1H-tetrazol-5-amine have been shown to significantly influence cancer cells while exhibiting reduced toxicity towards normal cells .
- In vitro studies indicated that the presence of specific functional groups could enhance the cytotoxicity of these compounds .
- Anti-HIV Properties :
Synthesis Methods
The synthesis of this compound typically involves several chemical transformations. Common approaches include:
- Reactions involving halogenated benzyl derivatives : Utilizing chlorinated precursors to introduce the chloro group.
- Formation of the tetrazole ring : This can be achieved through cyclization reactions involving azides or hydrazines.
Comparative Analysis
To better understand the uniqueness of this compound within the tetrazole class, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(4-Chlorophenyl)-1H-tetrazole | Chlorophenyl group | Known for potent antifungal activity |
| 5-Methyl-1H-tetrazole | Methyl group at position 5 | Used as a building block in pharmaceuticals |
| 4-Methoxyphenyl tetrazole | Methoxy group on phenyl | Exhibits anti-inflammatory properties |
This comparison illustrates how specific substituents influence the biological activity and therapeutic potential of tetrazole derivatives.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via multi-step protocols involving cyclization, condensation, or nucleophilic substitution. For example:
- Cyclization : Use phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to cyclize intermediates like substituted hydrazides into tetrazole cores .
- Condensation : React 3-chloro-4-methoxybenzylamine with 1-propyl-1H-tetrazol-5-amine precursors in pyridine or dioxane, with triethylamine as a base to neutralize HCl byproducts .
- Key factors affecting yield include solvent polarity, reaction time, and stoichiometric ratios of reagents. For instance, excess acyl chlorides or POCl₃ may improve cyclization efficiency .
Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?
- Answer :
- Spectroscopy :
- IR : Identify NH stretches (~3300 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .
- NMR : ¹H NMR confirms substituent integration (e.g., propyl chain protons at δ 0.8–1.6 ppm; methoxy group at δ 3.8 ppm). ¹³C NMR resolves aromatic and tetrazole carbons .
- X-ray crystallography : Resolves bond lengths (e.g., C–N in tetrazole ≈ 1.3 Å) and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing crystal packing) .
Q. What preliminary biological screening data exist for this compound, and which assays are typically used?
- Answer : While direct data on this compound is limited, structurally related tetrazoles and benzylamines are screened for:
- Antimicrobial activity : Broth microdilution assays (MIC values against S. aureus or E. coli) .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, with IC₅₀ calculations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis or pharmacological properties of this compound?
- Answer :
- Reaction path searching : Quantum mechanical (QM) methods (e.g., DFT) model transition states to identify low-energy pathways for cyclization or substitution .
- Docking studies : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina, guiding structural modifications .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability to prioritize derivatives .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer :
- Control for assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Structural analogs : Compare substituent effects (e.g., replacing 3-chloro with 4-fluoro to assess halogen interactions) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of divergent results in published datasets .
Q. What strategies improve the pharmacological profile of this compound through derivative design?
- Answer :
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability .
- Prodrug approaches : Esterify the tetrazole NH to improve membrane permeability .
- Hybrid molecules : Conjugate with thiazole or triazole moieties to target multiple pathways (e.g., antitumor + antiangiogenic) .
Q. How do substituents (e.g., 3-chloro, 4-methoxy) influence physicochemical properties like solubility or logP?
- Answer :
- Chlorine : Increases lipophilicity (logP +0.5–1.0) but may reduce aqueous solubility.
- Methoxy : Enhances solubility via hydrogen bonding but introduces metabolic liability (O-demethylation) .
- Quantitative structure-property relationships (QSPR) : Use tools like MarvinSketch to predict logD and pKa values for optimization .
Q. What biophysical methods validate target interactions for this compound?
- Answer :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized proteins .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- X-ray crystallography : Resolves ligand-protein co-crystal structures to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
